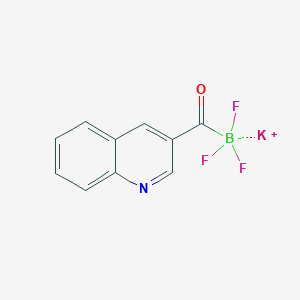
N-Methyl-(R)-salsolinol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-®-salsolinol hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a derivative of salsolinol, which is a naturally occurring compound found in the brain and certain plants. N-Methyl-®-salsolinol hydrobromide has been studied for its potential biological activities and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-®-salsolinol hydrobromide typically involves the methylation of ®-salsolinol. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of N-Methyl-®-salsolinol hydrobromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-®-salsolinol hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-Methyl-®-salsolinol hydrobromide has been studied extensively in various fields:
Chemistry: It is used as a precursor in the synthesis of more complex tetrahydroisoquinoline derivatives.
Biology: It is studied for its role in neurotransmitter pathways and its potential neurotoxic effects.
Medicine: Research has explored its potential involvement in neurodegenerative diseases such as Parkinson’s disease.
Industry: It may be used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-Methyl-®-salsolinol hydrobromide involves its interaction with neurotransmitter systems in the brain. It is believed to affect the dopaminergic system, potentially leading to neurotoxic effects. The compound may inhibit the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This can result in oxidative stress and neuronal damage.
Comparison with Similar Compounds
Salsolinol: The parent compound, naturally occurring in the brain and certain plants.
N-Methyl-2-pyrrolidone: A similar compound used in various industrial applications.
N-Methyl-D-aspartate: Another compound with neuroactive properties.
Uniqueness: N-Methyl-®-salsolinol hydrobromide is unique due to its specific structure and its potential role in neurodegenerative diseases. Unlike its parent compound salsolinol, the methylation adds a distinct biological activity, making it a compound of interest in neurochemical research.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C11H15NO2.BrH/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2;/h5-7,13-14H,3-4H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
HREUKUWKRRDPRX-OGFXRTJISA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O.Br |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)




![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)


![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

